

Spectroscopic Profile of (R)-1-Boc-2-hydroxymethyl-piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-Boc-2-Hydroxymethyl-piperazine

Cat. No.: B152142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-1-Boc-2-hydroxymethyl-piperazine**, a key chiral building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this important synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(R)-1-Boc-2-hydroxymethyl-piperazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **(R)-1-Boc-2-hydroxymethyl-piperazine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.40	s	9H	Boc (tert-butyloxycarbonyl) group
2.58	m	1H	Piperazine ring proton
2.82	m	3H	Piperazine ring protons
2.92	bs	1H	Piperazine ring proton
2.98	d	1H	Piperazine ring proton
3.43	m	1H	Piperazine ring proton
3.65	m	2H	-CH ₂ OH protons
3.80	m	1H	Piperazine ring proton
Solvent: DMSO-d ₆ ^[1]			

Table 2: Predicted ¹³C NMR Spectroscopic Data for **(R)-1-Boc-2-hydroxymethyl-piperazine**

Chemical Shift (δ) ppm	Assignment
~154-155	Carbonyl (C=O) of Boc group
~79-80	Quaternary carbon of Boc group
~60-65	-CH ₂ OH carbon
~55-60	Piperazine ring carbons adjacent to nitrogen
~45-50	Piperazine ring carbons
~28-29	Methyl carbons of Boc group

Note: These are predicted chemical shift ranges based on data from structurally similar Boc-protected piperazine derivatives.^[2]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **(R)-1-Boc-2-hydroxymethyl-piperazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (hydroxyl group)
~2970	Strong	C-H stretch (aliphatic)
~2870	Strong	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (Boc carbonyl)
~1450	Medium	C-H bend (aliphatic)
~1365	Medium	C-H bend (Boc group)
~1250	Strong	C-O stretch
~1170	Strong	C-N stretch

Note: These are predicted absorption ranges based on data from structurally similar Boc-protected piperazine derivatives.[\[2\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **(R)-1-Boc-2-hydroxymethyl-piperazine**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI+	217	[M+H] ⁺

Source: ChemicalBook[\[1\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of **(R)-1-Boc-2-hydroxymethyl-piperazine** is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of 0-10 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a suitable volatile solvent, such as methanol or acetonitrile. A small amount of an acid, like formic acid,

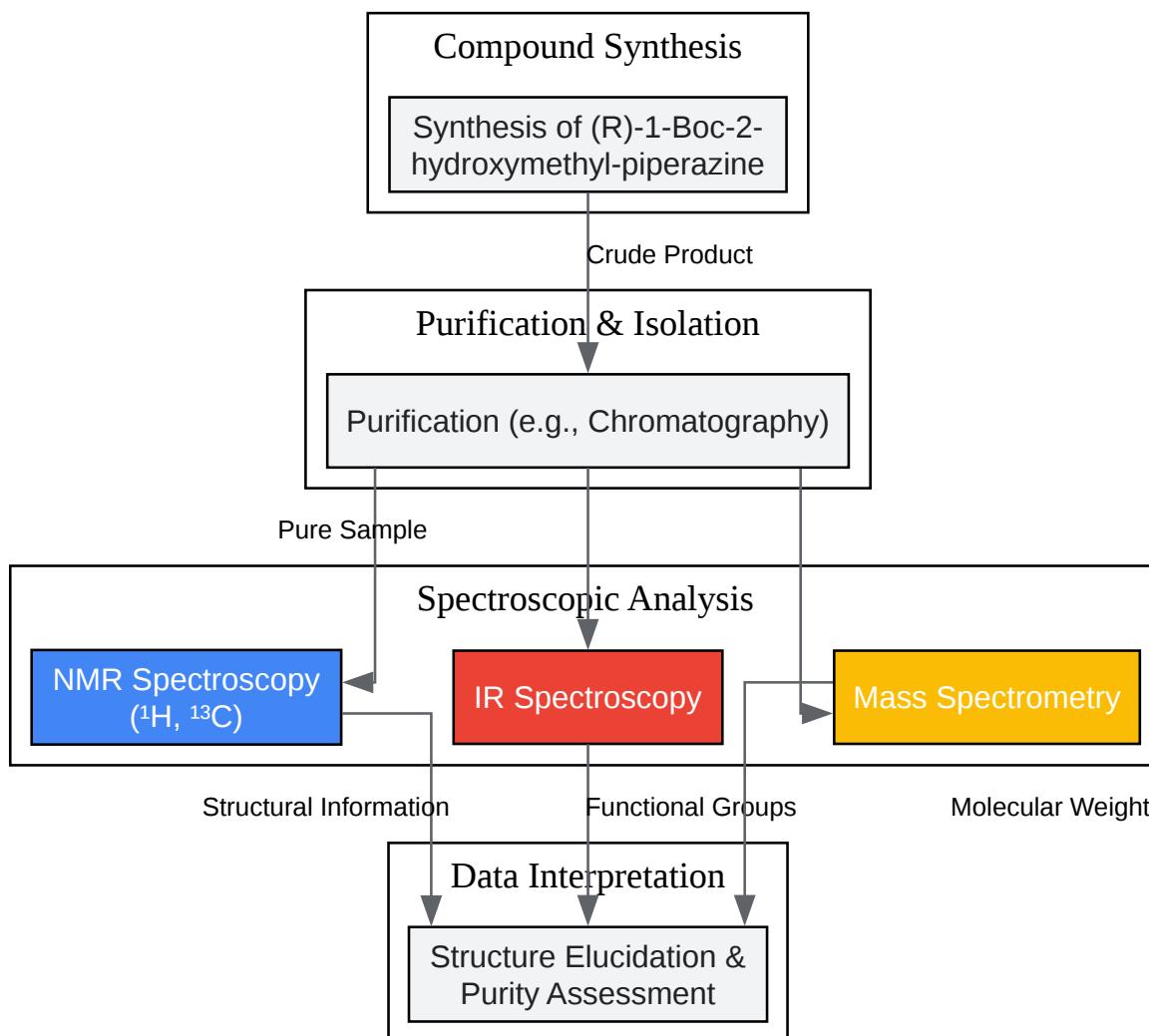
may be added to promote protonation for positive ion mode analysis.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule $[M+H]^+$. The instrument is scanned over a relevant mass range (e.g., m/z 50-500).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like **(R)-1-Boc-2-hydroxymethyl-piperazine**.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-1-Boc-2-hydroxymethyl-piperazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152142#spectroscopic-data-for-r-1-boc-2-hydroxymethyl-piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com